(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-fluorobenzoate
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Overview
Description
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-fluorobenzoate is an organic compound with the molecular formula C13H9FN2O5 and a molecular weight of 292.222. This compound is characterized by the presence of a pyridine ring substituted with a methyl group, a nitro group, and an oxo group, as well as a benzoate ester functional group with a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-fluorobenzoate typically involves the esterification of 3-fluorobenzoic acid with (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The fluorine atom on the benzoate ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of (6-methyl-3-amino-2-oxo-1H-pyridin-4-yl) 3-fluorobenzoate.
Reduction: Formation of (6-methyl-3-nitro-2-hydroxy-1H-pyridin-4-yl) 3-fluorobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-fluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyridine derivatives.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) (E)-but-2-enoate
- (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) acetate
Uniqueness
Compared to similar compounds, (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-fluorobenzoate has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of the fluorine atom in the benzoate ester enhances its stability and potential pharmacological activity.
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O5/c1-7-5-10(11(16(19)20)12(17)15-7)21-13(18)8-3-2-4-9(14)6-8/h2-6H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKICDDLYWJADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677366 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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